REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.C(=O)([O-])[O-].[Na+].[Na+].C(OC(=O)[N:22]([C:39]1[CH:44]=[C:43](Cl)[N:42]=[C:41]([CH3:46])[N:40]=1)[C:23]1[S:24][C:25]([C:28](=[O:38])[NH:29][C:30]2[C:35]([CH3:36])=[CH:34][CH:33]=[CH:32][C:31]=2[Cl:37])=[CH:26][N:27]=1)(C)(C)C.C(NC(C)(C)C)(C)(C)C.C(O)C(N)(CO)CO>O.CS(C)=O>[CH3:36][C:35]1[C:30]([NH:29][C:28]([C:25]2[S:24][C:23]([NH:22][C:39]3[CH:44]=[C:43]([N:7]4[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]4)[N:42]=[C:41]([CH3:46])[N:40]=3)=[N:27][CH:26]=2)=[O:38])=[C:31]([Cl:37])[CH:32]=[CH:33][CH:34]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
42.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
760 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.83 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
|
Quantity
|
12.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate
|
Quantity
|
56.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C=1SC(=CN1)C(NC1=C(C=CC=C1C)Cl)=O)C1=NC(=NC(=C1)Cl)C)=O
|
Name
|
|
Quantity
|
283.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
the formed solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (4×260 ml)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
was brought to about 25° C.
|
Type
|
FILTRATION
|
Details
|
the formed solid was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (2×45 ml)
|
Type
|
CUSTOM
|
Details
|
dried in oven under vacuum at a temperature of about 50° C. for eight hours
|
Duration
|
8 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=C1NC(=O)C2=CN=C(S2)NC=3C=C(N=C(N3)C)N4CCN(CC4)CCO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |